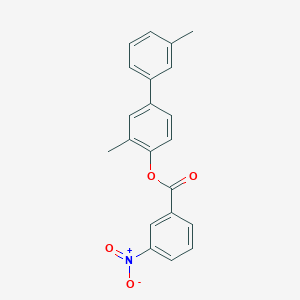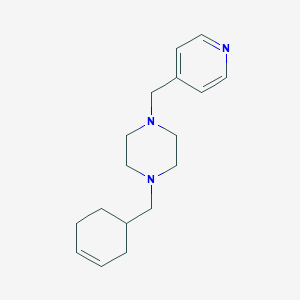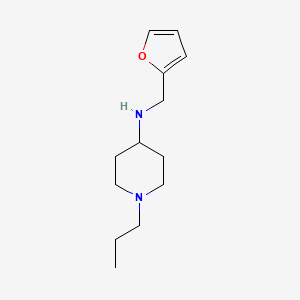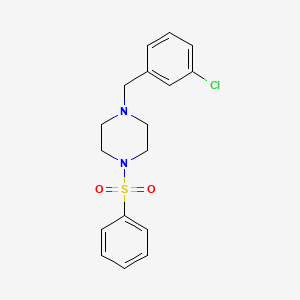
3,3'-Dimethylbiphenyl-4-yl 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two methyl groups on the biphenyl structure and a nitrobenzoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,3’-dimethylbiphenyl with a halogenated nitrobenzoate under the catalysis of palladium and a base .
Reaction Conditions:
Catalyst: Palladium (Pd)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)
Major Products
Oxidation: 3,3’-Dimethylbiphenyl-4-yl 3-aminobenzoate
Reduction: 3,3’-Dimethylbiphenyl-4-yl benzoic acid
Substitution: Various substituted biphenyl derivatives
科学的研究の応用
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in biphenyl derivatives.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes. Its biphenyl structure can be modified to enhance its fluorescence properties.
Medicine: Research is being conducted on its potential use as a drug delivery agent. The ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure.
作用機序
The mechanism of action of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The biphenyl structure provides rigidity and stability, allowing the compound to bind effectively to its targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate can be compared with other similar compounds to highlight its uniqueness:
3,3’-Dimethylbiphenyl-4-yl benzoate: Lacks the nitro group, resulting in different reactivity and applications.
4,4’-Dimethylbiphenyl-2-yl 3-nitrobenzoate: The position of the methyl groups affects the compound’s steric and electronic properties.
3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzoate: The position of the nitro group influences its chemical reactivity and biological activity.
These comparisons demonstrate the importance of the specific structural features of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate in determining its properties and applications.
特性
分子式 |
C21H17NO4 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
[2-methyl-4-(3-methylphenyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C21H17NO4/c1-14-5-3-6-16(11-14)17-9-10-20(15(2)12-17)26-21(23)18-7-4-8-19(13-18)22(24)25/h3-13H,1-2H3 |
InChIキー |
HQTYNRDQMGXJBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10884745.png)
![2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B10884747.png)
![1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884748.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10884756.png)


![4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10884773.png)

![2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine](/img/structure/B10884782.png)
![(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10884798.png)

